

A Technical Guide to Identifying Novel Substrates and Interaction Partners of PARP10

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This technical guide provides an in-depth overview of contemporary methodologies for discovering novel substrates and protein interaction partners of Poly(ADP-ribose) Polymerase 10 (PARP10). Understanding the molecular interactions of PARP10, a key mono-ADP-ribosyltransferase (mART), is crucial for elucidating its roles in cellular processes such as DNA damage repair, cell cycle regulation, and signal transduction, and for developing targeted therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to PARP10

PARP10, also known as ARTD10, is an enzyme that catalyzes the transfer of a single ADP-ribose unit from NAD⁺ onto substrate proteins, a post-translational modification called mono-ADP-ribosylation (MARylation).[\[2\]](#)[\[4\]](#) Unlike PARP1, which synthesizes long chains of poly(ADP-ribose), PARP10's mono-ADP-ribosylating activity is implicated in a distinct set of cellular functions.[\[2\]](#) It has been identified as an interactor of key cellular proteins like c-Myc and Proliferating Cell Nuclear Antigen (PCNA), pointing to its involvement in cell proliferation and DNA damage tolerance.[\[5\]](#)[\[6\]](#)[\[7\]](#) Identifying the full spectrum of PARP10 substrates and binding partners is essential for a comprehensive understanding of its biological significance.

Methodologies for Discovery

Several powerful proteomic techniques can be employed to identify PARP10 interactors and substrates. The primary methods covered in this guide are Proximity-Dependent Biotinylation

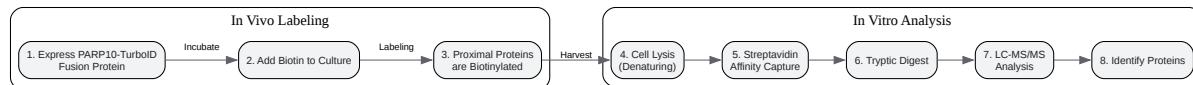
(BioID), Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS), and Protein Microarrays.

Proximity-Dependent Biotinylation (BioID)

BioID is an effective method for identifying both stable and transient protein-protein interactions in a living cell context.^{[8][9]} The technique relies on fusing PARP10 to a promiscuous biotin ligase (such as BirA* or the more rapid TurboID) which, upon the addition of biotin, labels nearby proteins within a nanometer-scale radius.^{[8][10]} These biotinylated proteins can then be purified and identified by mass spectrometry.^[11]

- **Vector Construction:** Clone the PARP10 cDNA in-frame with a promiscuous biotin ligase (e.g., TurboID) in a suitable mammalian expression vector. Include an affinity tag (e.g., FLAG, HA) for expression verification.
- **Cell Line Generation:** Transfect the construct into the desired cell line (e.g., HEK293T, HeLa) and select for stable expression. A control cell line expressing only the biotin ligase is crucial for distinguishing specific interactors from background biotinylation.^[9]
- **Biotin Labeling:** Culture the stable cell lines and supplement the medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BioID).^[8]
- **Cell Lysis:** Harvest the cells and lyse them under denaturing conditions (e.g., using a buffer containing SDS) to disrupt protein complexes and ensure all biotinylated proteins are accessible.^[9]
- **Affinity Purification:** Incubate the cell lysates with streptavidin-coated magnetic beads to capture all biotinylated proteins.^[12]
- **Washing:** Perform stringent washes to remove non-specifically bound proteins. A series of washes with high-salt and detergent-containing buffers is recommended.
- **On-Bead Digestion:** Elute the bound proteins or perform an on-bead tryptic digest to generate peptides for mass spectrometry analysis.
- **Mass Spectrometry (LC-MS/MS):** Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

- Data Analysis: Compare the identified proteins from the PARP10-fusion experiment to the control experiment. Bona fide interactors should be significantly enriched in the PARP10 sample.



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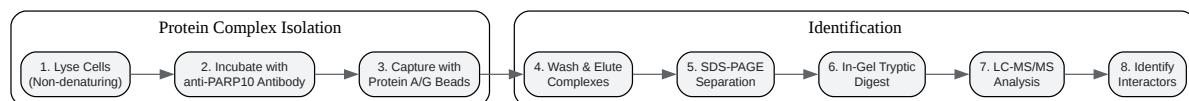
BiOID workflow for identifying PARP10 proximity partners.

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

Co-IP is a gold-standard technique for capturing protein complexes from cell lysates.[13][14] An antibody targeting PARP10 is used to pull down the protein, along with any stably interacting partners. These partners are then identified by mass spectrometry. This method is particularly useful for confirming direct and strong interactions.[15][16]

- Cell Culture and Lysis: Culture cells of interest to a high density. Lyse the cells using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to maintain the integrity of protein complexes.[17]
- Immunoprecipitation: Incubate the clarified cell lysate with an antibody specific to endogenous PARP10 or to an epitope tag on an overexpressed PARP10.[18]
- Complex Capture: Add Protein A/G-coupled magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[18]
- Washing: Wash the beads several times with lysis buffer to remove non-specific binders. The stringency of the washes can be adjusted by varying salt and detergent concentrations.
- Elution: Elute the protein complexes from the beads, typically using a low-pH buffer or SDS-PAGE sample buffer.

- Sample Preparation for MS:
 - In-Gel Digestion: Separate the eluted proteins on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie blue), excise the entire lane or specific bands, and perform in-gel tryptic digestion.[17]
 - In-Solution Digestion: Alternatively, perform tryptic digestion directly on the eluted proteins in solution.
- Mass Spectrometry (LC-MS/MS): Analyze the generated peptides by LC-MS/MS.[13]
- Data Analysis: Identify proteins that are significantly enriched in the PARP10 IP sample compared to a negative control IP (e.g., using a non-specific IgG antibody).



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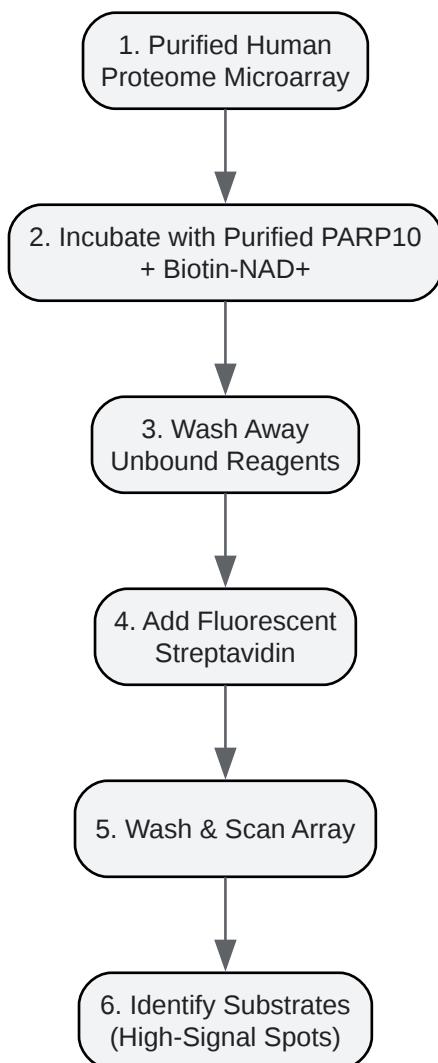
Co-IP-MS workflow for isolating PARP10 interaction complexes.

Protein Microarrays for Substrate Identification

Protein microarrays provide a high-throughput platform for identifying direct enzymatic substrates in vitro.[19][20] These arrays consist of thousands of purified human proteins spotted onto a slide, which can then be incubated with purified, active PARP10 to screen for direct MARylation targets on a proteome-wide scale.[21][22]

- Protein Purification: Express and purify recombinant, catalytically active PARP10.
- Array Preparation: Obtain commercially available human proteome microarrays (e.g., from Invitrogen or CDI Laboratories).
- Blocking: Block the microarray slide with a suitable blocking buffer (e.g., BSA-based) to prevent non-specific binding.

- Enzymatic Reaction: Prepare a reaction mixture containing the purified PARP10 enzyme and a labeled NAD⁺ analog (e.g., biotinylated-NAD⁺ or radiolabeled ³²P-NAD⁺).
- Incubation: Incubate the microarray with the reaction mixture to allow PARP10 to modify its substrates on the array.[20] A control array should be incubated with a reaction mixture lacking the PARP10 enzyme.[19]
- Washing: Wash the array thoroughly to remove the enzyme and excess NAD⁺.
- Detection:
 - Biotin-NAD⁺: If using biotinylated-NAD⁺, incubate the array with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Cy5).[23]
 - ³²P-NAD⁺: If using radiolabeled NAD⁺, expose the array to a phosphor screen or X-ray film to detect radioactive signals.[22]
- Scanning and Analysis: Scan the microarray using a suitable microarray scanner. Quantify the signal intensity of each spot.[20] True substrates will show a significantly higher signal on the PARP10-treated array compared to the no-enzyme control.



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Protein microarray workflow for identifying direct PARP10 substrates.

Data Presentation: Known PARP10 Interactors and Substrates

The following tables summarize proteins that have been identified as interaction partners or substrates of PARP10 in various studies. This data provides a starting point for further investigation.

Table 1: Selected High-Confidence PARP10 Interaction Partners

Protein Name	Gene Symbol	Method of Identification	Functional Relevance
Proliferating Cell Nuclear Antigen	PCNA	Co-IP, GST pull-down	DNA replication and repair, recruits PARP10 to replication forks. [2] [5]
c-Myc	MYC	Co-IP	Transcription factor, oncogene. PARP10 was first identified as a Myc interactor. [6] [7]
Aurora Kinase A	AURKA	Tandem Affinity Purification-MS, Co-IP	Mitotic kinase, regulation of G2/M transition. [1] [24]
Ubiquitin	-	UIM domain binding	PARP10 contains Ubiquitin-Interacting Motifs (UIMs) for binding ubiquitinated proteins. [1]

Table 2: Selected Identified PARP10 Substrates

Substrate Name	Gene Symbol	Method of Identification	Functional Consequence
PARP10 (autocatalysis)	PARP10	In vitro assays	Auto-mono-ADP-ribosylation is a common feature of PARP enzymes. [4]
Aurora Kinase A	AURKA	In vitro MARylation assay	MARylation enhances Aurora A kinase activity during G2/M transition. [1]
Histones	e.g., H2A, H2B	In vitro MARylation assay	Chromatin modification, regulation of gene expression. [7][25]
Ribonuclease kappa	RFK	SIESTA (Thermal Analysis)	Novel substrate identified via thermal shift assay. [26]
P-element induced wimpy testis-like protein 1	PIWIL1/PDRG1	SIESTA (Thermal Analysis)	Novel substrate identified via thermal shift assay. [26]
Histone deacetylase 2	HDAC2	SIESTA, in vitro chemiluminescence	Novel substrate identified via thermal shift assay. [26]

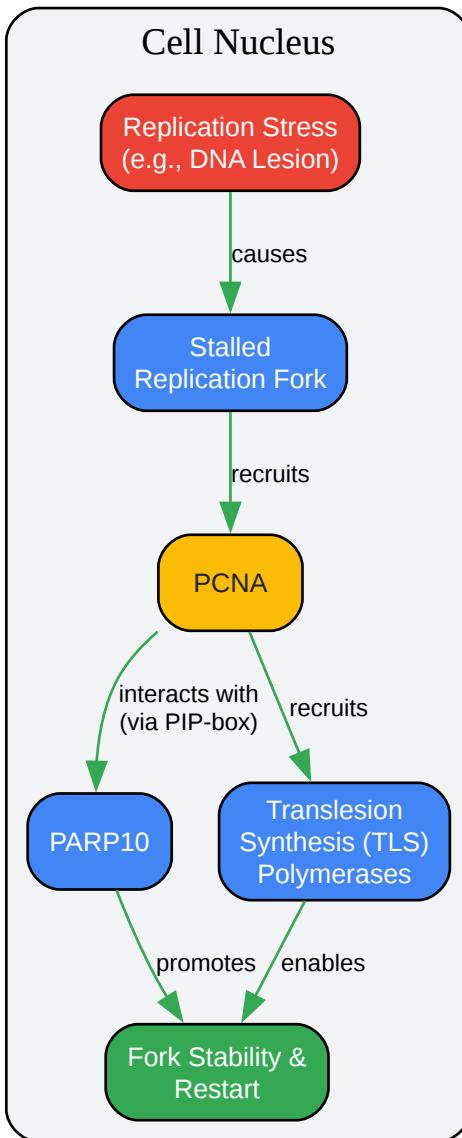
Signaling Pathways Involving PARP10

The identification of interaction partners and substrates has placed PARP10 in several critical cellular signaling pathways. One of the most well-characterized is its role in DNA Damage Tolerance and Replication Stress.

PARP10 in the Replication Stress Response

During DNA replication, stalled replication forks can lead to genomic instability. PARP10 is recruited to these sites through its direct interaction with PCNA.[\[2\]\[5\]](#) This interaction is crucial

for promoting DNA damage tolerance and ensuring the stable progression of replication forks, particularly under conditions of replication stress.[27] The catalytic activity of PARP10 may **MARYlate** key factors at the fork to facilitate repair and restart processes.



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PARP10 is recruited by PCNA to stalled replication forks to promote stability.

Conclusion

The identification of novel PARP10 substrates and interaction partners is a rapidly advancing field. The application of unbiased, proteome-scale techniques like BiOID, Co-IP-MS, and protein

microarrays has been instrumental in expanding our knowledge of the PARP10 interactome. The data generated from these approaches are critical for building comprehensive models of PARP10's function in cellular homeostasis and disease, and for guiding the development of specific inhibitors for therapeutic applications. A multi-faceted approach, combining discovery proteomics with rigorous biochemical and functional validation, will be key to fully unraveling the complex roles of PARP10.

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